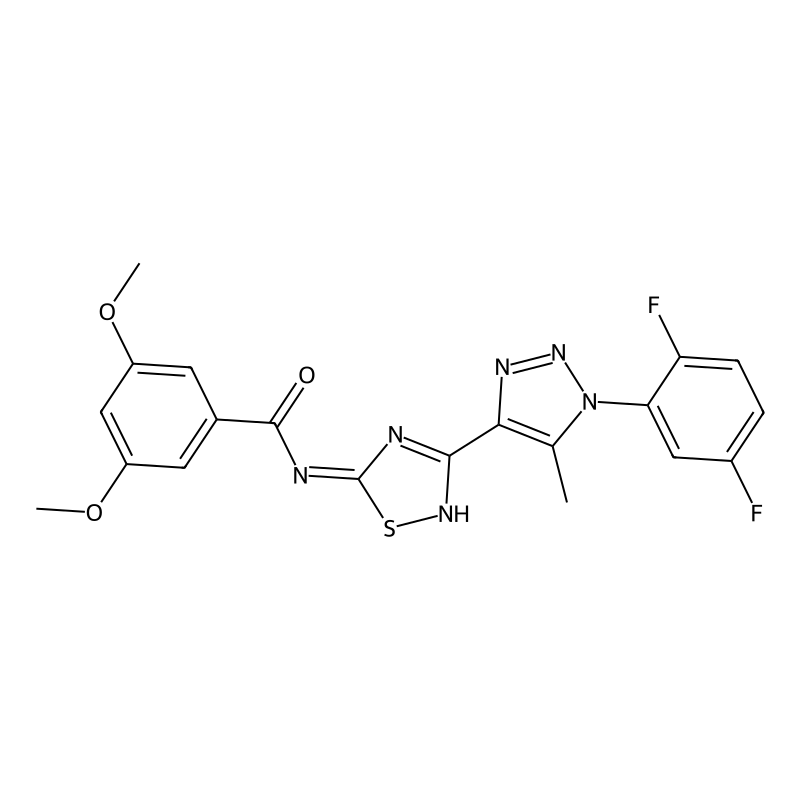

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic compound characterized by its unique structural features. Its molecular formula is and it has a molecular weight of 458.44 g/mol. The compound contains multiple functional groups, including a thiadiazole ring and a triazole moiety, which contribute to its potential biological activities.

There is no scientific literature available on the mechanism of action for this specific compound.

Safety information on this compound is not available in scientific databases. Due to the presence of aromatic rings and amide functionality, it is advisable to handle this compound with care using standard laboratory practices for unknown chemicals.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of potential biological activities, such as antimicrobial or herbicidal effects.

- Computational modeling to predict its interaction with other molecules and potential biological targets.

The reactivity of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide can be attributed to its functional groups. The triazole and thiadiazole rings can participate in various nucleophilic substitution reactions and cycloadditions. For example:

- Nucleophilic Substitution: The amide group can undergo hydrolysis under acidic or basic conditions.

- Cycloaddition Reactions: The presence of the triazole ring allows for potential click chemistry applications, particularly with alkynes or other azides.

These reactions are significant for developing derivatives with altered biological properties.

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exhibits various biological activities. Compounds containing triazole and thiadiazole motifs are often studied for their antimicrobial, antifungal, and anticancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes or pathways related to cancer cell proliferation and could also exhibit anti-inflammatory effects .

The synthesis of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves several steps:

- Formation of the Triazole Ring: This can be achieved through the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst (click chemistry).

- Synthesis of the Thiadiazole: This is often done via cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Coupling Reaction: The final step involves coupling the thiadiazole with the dimethoxybenzamide using standard coupling agents such as EDC or DCC.

These methods allow for the efficient production of the compound with high purity.

N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide has potential applications in:

- Pharmaceutical Development: As a candidate for new drugs targeting cancer or infectious diseases.

- Agricultural Chemistry: As a possible agrochemical with fungicidal properties.

Research into its specific applications is ongoing.

Interaction studies are crucial for understanding the pharmacodynamics of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide. Initial findings suggest that it may interact with various biological targets:

- Enzyme Inhibition: Potential inhibition of enzymes involved in cancer cell metabolism.

- Receptor Binding: Studies may reveal binding affinities to specific receptors that mediate cellular responses.

These interactions need further exploration through in vitro and in vivo studies to establish therapeutic efficacy.

Several compounds share structural similarities with N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-fluorophenyl)-5-methyltriazole | Contains a triazole ring | Known for antifungal activity |

| 4-amino-thiadiazole | Thiadiazole core | Exhibits antibacterial properties |

| 3-(difluoromethyl)-triazole derivatives | Triazole with difluoromethyl group | Potential anti-cancer activity |

The uniqueness of N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide lies in its combination of both thiadiazole and triazole functionalities along with the difluorophenyl substituent which may enhance its biological activity compared to other similar compounds .